molecular formula C7H7NO3S B13606735 3-Methoxy-4-nitrobenzenethiol

3-Methoxy-4-nitrobenzenethiol

Cat. No.: B13606735
M. Wt: 185.20 g/mol
InChI Key: XKEXJAUHJQAMSR-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzenethiol (C₇H₇NO₃S) is an aromatic compound featuring a benzene ring substituted with a methoxy (-OCH₃) group at position 3, a nitro (-NO₂) group at position 4, and a thiol (-SH) group at position 1. The thiol group distinguishes it from related compounds, conferring unique reactivity (e.g., nucleophilicity, disulfide formation) and acidity compared to hydroxyl or ester derivatives.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

3-methoxy-4-nitrobenzenethiol

InChI

InChI=1S/C7H7NO3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3

InChI Key

XKEXJAUHJQAMSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-nitrobenzenethiol typically involves the nitration of 3-methoxybenzenethiol. The process begins with the preparation of 3-methoxybenzenethiol, which can be synthesized from 3-iodoanisole through a series of reactions including halogenation and thiolation . The nitration step involves treating 3-methoxybenzenethiol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of 3-Methoxy-4-nitrobenzenethiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-nitrobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-4-nitrobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-4-nitrobenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group (-SH) can form covalent bonds with proteins and enzymes, affecting their function. The nitro group (-NO2) can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Properties

The table below compares 3-Methoxy-4-nitrobenzenethiol with structurally related compounds discussed in the provided evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Key Properties/Findings
3-Methoxy-4-nitrobenzenethiol C₇H₇NO₃S 185.20 g/mol* Methoxy, Nitro, Thiol Not available Hypothetical: High acidity (thiol pKa ~6–10), nucleophilic sulfur, potential for disulfide bonding.
Methyl 3-methoxy-4-nitrobenzoate C₉H₉NO₅ 211.17 g/mol Methoxy, Nitro, Ester 5081-37-8 Ester derivative; nitro group enhances electrophilicity for substitution reactions.
3-Methoxy-4-hydroxy-phenylglycol C₉H₁₂O₄ 184.19 g/mol Methoxy, Hydroxy, Glycol Not provided Principal metabolite of brain norepinephrine; in vivo half-life ~2.7 hours.

*Calculated molecular weight based on elemental composition.

Key Observations:
  • Substituent Effects :

    • The nitro group in both 3-Methoxy-4-nitrobenzenethiol and Methyl 3-methoxy-4-nitrobenzoate strongly withdraws electrons, activating the aromatic ring for electrophilic substitution at specific positions. However, the thiol group’s electron-donating nature (via resonance) may counteract this effect compared to the ester.
    • Thiol vs. Ester : The thiol group’s acidity (pKa ~6–10) is significantly higher than that of alcohols (pKa ~16–19) or glycols, enabling deprotonation under physiological conditions. This contrasts with the ester group in Methyl 3-methoxy-4-nitrobenzoate, which undergoes hydrolysis under basic conditions.
  • Metabolic Pathways: Compounds like 3-Methoxy-4-hydroxy-phenylglycol are metabolized via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), highlighting the role of methoxy and hydroxy groups in neurotransmitter catabolism.

Reactivity and Stability

  • Thiol-Specific Reactions :
    • The -SH group in 3-Methoxy-4-nitrobenzenethiol may participate in redox reactions, forming disulfide bridges (e.g., with glutathione) or coordinating with metal ions. This contrasts with the ester group in Methyl 3-methoxy-4-nitrobenzoate, which is more prone to hydrolysis.
  • Nitro Group Stability :
    • Nitro groups are generally resistant to reduction under mild conditions but can be reduced to amines in the presence of strong reducing agents (e.g., LiAlH₄). This property differentiates nitro-substituted compounds from methoxy-hydroxy analogs like 3-Methoxy-4-hydroxy-phenylglycol, which undergo oxidative deamination.

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